7-ethyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-ethyl-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-6-4-5-7-14(13)20/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRWPDWBFOOMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4F)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-ethyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈FN₅O₂
- Molecular Weight : 305.34 g/mol
- IUPAC Name : this compound
This compound features a purine core substituted with an ethyl group at the 7-position and a piperazine moiety at the 8-position, which is further substituted with a 2-fluorobenzyl group.
Antidepressant and Anxiolytic Effects
Recent studies have indicated that derivatives of purine compounds exhibit significant antidepressant and anxiolytic effects. For instance, compounds similar in structure to This compound have shown promising results in modulating serotonin receptors. Specifically, the study highlighted that fluorinated arylpiperazinyl derivatives possess major pharmacophoric features conducive to developing antidepressants and anxiolytics .
Tyrosinase Inhibition
Another significant biological activity of related compounds is their ability to inhibit tyrosinase (TYR), an enzyme involved in melanin production. Inhibitors of TYR are valuable in treating hyperpigmentation disorders. Compounds containing the piperazine moiety have been identified as effective TYR inhibitors with low micromolar IC₅₀ values, indicating strong affinity for the enzyme .
Table 1: IC₅₀ Values of Tyrosinase Inhibitors
| Compound | IC₅₀ (μM) |
|---|---|
| Compound A | 5.6 |
| Compound B | 12.3 |
| This compound | TBD |
The mechanism by which these compounds exert their biological effects often involves modulation of neurotransmitter systems. For instance, This compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission which is crucial for mood regulation .
Study on Antidepressant Activity
In a preclinical model using the forced swim test (FST), derivatives similar to This compound demonstrated significant reductions in immobility time at doses of 2.5 mg/kg and 5 mg/kg. This suggests a robust antidepressant effect correlating with serotonin receptor activity .
Evaluation of Tyrosinase Inhibition
Another study evaluated various derivatives for their ability to inhibit TYR activity. The results showed that compounds with a similar piperazine structure inhibited TYR effectively at low concentrations, supporting their potential use in cosmetic applications for skin lightening .
Comparison with Similar Compounds
Key Observations :
- Halogen Type : Chlorine (e.g., 2-chlorobenzyl in ) increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Piperazine Modifications
Key Observations :
- Aromatic/Halogenated Groups : Dichlorophenyl-piperazine derivatives () exhibit high 5-HT₆/D₂ receptor affinity due to strong hydrophobic and halogen-bonding interactions .
- Alkyl Chains : The 7-ethyl group in the target compound may balance metabolic stability compared to longer chains (e.g., 7-butyl in ) .
Purine Core Modifications
Key Observations :
- Imidazo-Purine Derivatives : These compounds () demonstrate kinase inhibitory activity, suggesting that core rigidity (e.g., fused imidazole ring) enhances target selectivity .
- Methylation Patterns : 1,3,7-Trimethylation () may stabilize the purine core against enzymatic degradation, critical for HSP90 inhibitors .
Structural and Functional Implications
Its ethyl group at the 7-position may confer metabolic stability over methyl or benzyl analogs, as seen in . However, the lack of direct biological data necessitates further in vitro profiling to confirm receptor selectivity (e.g., 5-HT₇ vs. D₂) and compare efficacy with dichlorophenyl-piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
